molecular formula C19H32N2OS B4848602 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

Cat. No. B4848602
M. Wt: 336.5 g/mol
InChI Key: BOWVWOHQROBXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol, also known as MBMP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and is known to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors. It may also inhibit the activity of MAO, leading to an increase in the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol in lab experiments is its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation of using 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol in scientific research. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of MAO in the metabolism of neurotransmitters. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol.

Scientific Research Applications

2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has been widely used in scientific research as a tool to study the function of various receptors and enzymes. It has been shown to have affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1A receptors. 2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has also been used to study the role of monoamine oxidase (MAO) in the metabolism of neurotransmitters.

properties

IUPAC Name

2-[1-(3-methylbutyl)-4-[(3-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2OS/c1-16(2)7-9-21-11-10-20(15-18(21)8-12-22)14-17-5-4-6-19(13-17)23-3/h4-6,13,16,18,22H,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVWOHQROBXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(3-Methylbutyl)-4-[3-(methylthio)benzyl]piperazin-2-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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